
(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)methyl formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)methyl formate is an organic compound belonging to the class of naphthoquinones. These compounds are characterized by a naphthohydroquinone moiety, which consists of a benzene ring linearly fused to a benzene-1,4-dione (quinone) structure
Métodos De Preparación
The synthesis of (3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)methyl formate typically involves a multi-step process. One common method includes the reduction of 2-methyl-3-bromo-1,4-naphthalenedione followed by a nucleophilic reaction with a suitable formate ester . The reaction conditions often require the use of a Lewis acid catalyst, such as cerium chloride (CeCl3), to facilitate the reaction and achieve high yields . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.
Análisis De Reacciones Químicas
(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)methyl formate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)methyl formate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)methyl formate involves its interaction with various molecular targets and pathways. For instance, it can inhibit bacterial growth by interfering with essential bacterial enzymes and disrupting cellular processes . The compound’s quinone moiety plays a crucial role in its redox activity, which is essential for its biological effects.
Comparación Con Compuestos Similares
Similar compounds to (3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)methyl formate include:
- 6-(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)hexanoic acid
- (3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)methyl piperidine-1-carbodithioate
- N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)acetamide
These compounds share the naphthoquinone core structure but differ in their substituents, which can significantly influence their chemical properties and applications
Propiedades
Número CAS |
672278-09-0 |
|---|---|
Fórmula molecular |
C13H10O4 |
Peso molecular |
230.22 g/mol |
Nombre IUPAC |
(3-methyl-1,4-dioxonaphthalen-2-yl)methyl formate |
InChI |
InChI=1S/C13H10O4/c1-8-11(6-17-7-14)13(16)10-5-3-2-4-9(10)12(8)15/h2-5,7H,6H2,1H3 |
Clave InChI |
KNYQQFBVQUVMCP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C2=CC=CC=C2C1=O)COC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Pyridinecarboxamide, N-[(1R)-1-phenylethyl]-](/img/structure/B12521131.png)

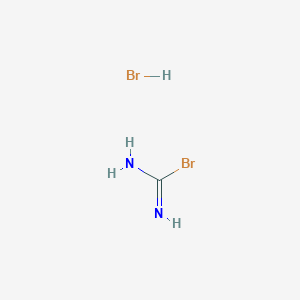
![1H-Pyrazole-5-carboxamide, 1-(6-chloro-2-naphthalenyl)-N-[2'-[(dimethylamino)methyl]-3-fluoro[1,1'-biphenyl]-4-yl]-3-methyl-](/img/structure/B12521163.png)
![Pyrrolidine, 1-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-](/img/structure/B12521165.png)
![3-(But-3-enoyl)-1-ethyl-3-azabicyclo[3.2.1]octane-2,7-dione](/img/structure/B12521166.png)

![4-[(N-Acetylalanyl)amino]benzoic acid](/img/structure/B12521177.png)
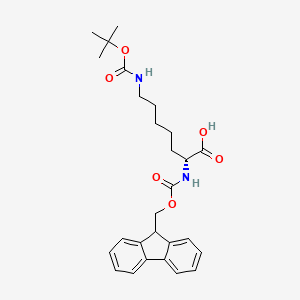
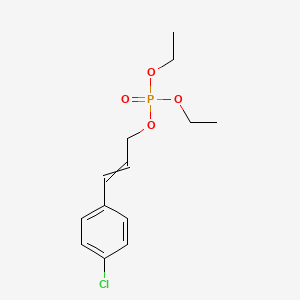
![4-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]amino}butanoic acid](/img/structure/B12521195.png)
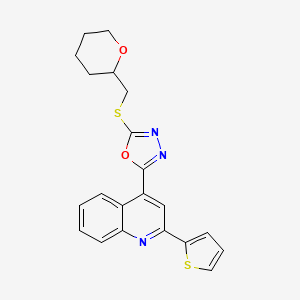
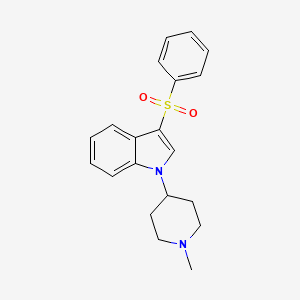
![[1-(2,4-Dichlorobenzoyl)-5-hydroxy-2-methyl-1h-indol-3-yl]acetic acid](/img/structure/B12521212.png)
